molecular formula C14H29N3 B12667956 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine CAS No. 93924-03-9

2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine

Cat. No.: B12667956
CAS No.: 93924-03-9
M. Wt: 239.40 g/mol
InChI Key: SHFIYHIFUJSPCA-UHFFFAOYSA-N
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Description

2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylheptyl group attached to an imidazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine typically involves the reaction of 2-(dimethylheptyl)-4,5-dihydro-1H-imidazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to remove impurities and obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: :

Properties

CAS No.

93924-03-9

Molecular Formula

C14H29N3

Molecular Weight

239.40 g/mol

IUPAC Name

2-[2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-yl]ethanamine

InChI

InChI=1S/C14H29N3/c1-4-5-6-7-8-14(2,3)13-16-10-12-17(13)11-9-15/h4-12,15H2,1-3H3

InChI Key

SHFIYHIFUJSPCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C1=NCCN1CCN

Origin of Product

United States

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